4,5-Dichloro-2-methoxybenzenethiol
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Overview
Description
4,5-Dichloro-2-methoxybenzenethiol is an organic compound with the molecular formula C7H6Cl2OS. It is characterized by the presence of two chlorine atoms, a methoxy group, and a thiol group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methoxybenzenethiol typically involves the chlorination of 2-methoxybenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-methoxybenzenethiol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxybenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-methoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methoxybenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorophthalonitrile: Another dichlorinated benzene derivative with different functional groups.
2,4-Dichlorobenzenethiol: Similar structure but with chlorine atoms at different positions.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A compound with similar chlorine substitution but different functional groups.
Uniqueness
4,5-Dichloro-2-methoxybenzenethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other dichlorinated benzene derivatives .
Properties
IUPAC Name |
4,5-dichloro-2-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHBZGDPPHISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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